1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Beschreibung
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a carboxylic acid substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Derivatives of this compound have demonstrated significant pharmacological activities, including anti-tumor and anti-leukemia effects, as highlighted in studies utilizing heteropolyacid catalysts for synthesis . Its synthesis often involves condensation reactions, such as the coupling of hydrazine derivatives with ethoxymethylenecyanoacetate under specific conditions .
Eigenschaften
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPWJKIKLMVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Intermediate Functionalization
-
Step 1 : React 2,6-dichloropyrimidine-4-carboxylic acid with hydrazine to form a pyrazole ring. The carboxylic acid at position 4 can then be transposed to position 3 via decarboxylation-rearrangement under basic conditions.
-
Step 2 : Cyclocondensation with a substituted amine or hydrazine derivative to form the pyrimidine ring. For example, using chiral piperidinyl hydrazines (as in ibrutinib synthesis) followed by hydrolysis of a nitrile intermediate to carboxylic acid.
Key Conditions :
One-Pot Multi-Component Syntheses
One-pot strategies minimize isolation steps and improve atom economy. A four-component reaction developed by Liu et al. combines hydrazines, methylenemalononitriles, aldehydes, and alcohols to form pyrazolo[3,4-d]pyrimidines. Adapting this for the 3-carboxylic acid derivative:
Aldehyde Selection and Post-Modification
-
Employ glyoxylic acid (or its protected form) as the aldehyde component to introduce a carboxylic acid group at position 3.
-
Procedure :
Example Reaction :
Yield Considerations : Analogous reactions report 70–90% yields, though hydrolysis steps may reduce efficiency by 10–15%.
Functional Group Transformations
Nitrile Hydrolysis
Nitrile-containing intermediates, common in pyrazolo[3,4-d]pyrimidine syntheses, can be converted to carboxylic acids:
-
Acidic Hydrolysis : Reflux with concentrated HCl (6–12 h) to yield the carboxylic acid.
-
Basic Hydrolysis : Treat with KOH in ethanol/water (1:1) at 80°C for 5–8 h.
Case Study :
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrolyzed to 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by cyclization with urea to form the pyrimidine ring.
Oxidation of Aldehydes
Introduce a formyl group at position 3 via Vilsmeier-Haack formylation, followed by oxidation with KMnO₄ or NaClO₂ to carboxylic acid.
Catalytic and Solvent Effects
Catalyst Optimization
Solvent Systems
-
Polar Aprotic Solvents : DMSO or DMF enhance cyclization rates.
-
Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact.
Comparative Analysis of Methodologies
*Yields estimated from analogous reactions.
Biologische Aktivität
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Biological Activity
The biological activity of this compound and its derivatives has been linked primarily to their inhibitory effects on various kinases and their potential as anticancer agents. The compound exhibits significant activity against several cancer cell lines and has been identified as a promising scaffold for developing new therapeutic agents.
Anticancer Activity
In vitro Studies:
- Cell Line Testing: A study reported that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold showed high inhibitory activity against various tumor cell lines. For instance, compound 1a demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Apoptosis Induction: Flow cytometric analysis indicated that compound 1a could induce apoptosis in A549 cells at low micromolar concentrations, with a sub-G1 peak representing apoptotic cells observed at concentrations between 2.0–4.0 µM .
- Structure-Activity Relationship (SAR): Variations in the pyrazolo[3,4-d]pyrimidine structure were shown to affect biological activity significantly. For example, analogs of compound 1a exhibited varying IC50 values, highlighting the importance of specific structural features for anticancer efficacy .
Kinase Inhibition
Src Kinase Inhibition:
Research has shown that certain derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit Src kinase, which is implicated in cancer progression. Compound 6b was noted for its potent inhibition with an IC50 of 0.47 µM, while other derivatives exhibited moderate inhibition (IC50 values ranging from 5.1 to 6.5 µM) .
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Recent studies have focused on developing derivatives that act as EGFR inhibitors. Compound 12b displayed remarkable anti-proliferative activities with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating its potential as a targeted therapy for resistant cancer types .
Comparative Activity Table
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Notes |
|---|---|---|---|---|
| Compound 1a | N/A | 2.24 | A549 | Induces apoptosis at low micromolar levels |
| Compound 6b | Src Kinase | 0.47 | N/A | Most potent derivative in Src inhibition |
| Compound 12b | EGFR | 0.016 | A549/HCT-116 | Effective against both wild-type and mutant EGFR |
Case Studies
Case Study: Src Kinase Inhibitors
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study aimed to optimize these compounds based on their structure-activity relationships (SAR). The most potent inhibitors demonstrated not only high specificity but also significant potential as therapeutic agents against cancers driven by Src kinase signaling pathways .
Case Study: EGFR Inhibitors
In another study focusing on EGFR inhibitors, novel derivatives were synthesized and tested for anti-proliferative activity against A549 and HCT-116 cell lines. The findings indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against both wild-type and mutant forms of EGFR, suggesting avenues for further drug development aimed at overcoming resistance in cancer therapies .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Epidermal Growth Factor Receptor Inhibition:
Recent studies have highlighted the efficacy of 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer treatment. A series of new derivatives were synthesized and tested for their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, compound 12b exhibited significant potency with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. Furthermore, it demonstrated exceptional kinase inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant form (EGFR T790M) with an IC50 of 0.236 µM .
Cyclin-dependent Kinase Inhibition:
The compound's structure has also been explored for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in selectively targeting tumor cells, thereby contributing to anticancer strategies .
Metabolic Disorders
Xanthine Oxidase Inhibition:
1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that is linked to conditions such as gout and hyperuricemia. The synthesis of various pyrazolo[3,4-d]pyrimidine compounds has led to the identification of effective xanthine oxidase inhibitors, suggesting potential therapeutic applications in managing these metabolic disorders .
Antimicrobial and Anti-inflammatory Activities
The pyrazolo[3,4-d]pyrimidine scaffold has shown a broad spectrum of biological activities beyond oncology. Compounds derived from this framework have been reported to possess antimicrobial properties, making them candidates for further exploration as antibiotics or antifungal agents. Additionally, some derivatives exhibit anti-inflammatory effects, which could be leveraged in treating inflammatory diseases .
Synthesis and Structural Modifications
The versatility of this compound allows for various structural modifications that enhance its pharmacological profiles. For instance:
- Substituted Phenyl Groups: Modifications at different positions on the pyrazolo ring can lead to improved binding affinities for specific targets.
- Linker Variations: Adjusting the linker groups connecting the pyrazolo moiety to other pharmacophores can optimize bioavailability and therapeutic efficacy .
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Key Observations :
- Heteropolyacids (e.g., Preyssler-type) improve yields for pyrazolo-pyrimidine derivatives due to strong Brønsted acidity and thermal stability .
- Ionic liquid-mediated synthesis (e.g., [bmim][BF4]) offers eco-friendly advantages but requires optimization for scalability .
Physicochemical Properties
Key Observations :
- The methyl-substituted pyrazolo-pyridine analogue exhibits high thermal stability (mp > 270°C), likely due to crystalline packing enhanced by -CH3 .
- Dihydroxy derivatives (e.g., 4,6-dihydroxy) show increased solubility compared to carboxylic acid analogues, attributed to stronger hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example, derivatives can be synthesized via cyclocondensation of aminopyrazoles with carbonyl compounds or through oxidation of intermediates using reagents like H₂O₂/NaClO₂ in THF/water mixtures . Green nanocatalysts, such as acidic cesium salts of Preyssler nanoparticles, have been employed to improve yields (up to 92%) and reduce environmental impact compared to traditional methods (e.g., polyphosphoric acid, which yields 47–60%) .
Q. What spectroscopic and analytical techniques are used to confirm the structure of synthesized derivatives?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for elucidating proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (when applicable) for absolute configuration determination. For example, 1H-pyrazolo[3,4-d]pyrimidine derivatives synthesized via multi-step routes were validated using NMR chemical shifts (e.g., aromatic protons at δ 8.2–8.5 ppm) and MS fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : According to safety data sheets (SDS), this compound is classified as Acute Toxicity (Oral Category 4; H302) and causes skin/eye irritation (H315, H319) . Researchers must use PPE (gloves, goggles), work in a fume hood, and have emergency protocols for spills (e.g., immediate rinsing with water, medical consultation). Storage should be in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can molecular docking studies optimize pyrazolo-pyrimidine derivatives as kinase inhibitors?
- Methodological Answer : Docking software (e.g., AutoDock 4) is used to predict binding affinities between derivatives and kinase active sites. For CDK2 inhibition (PDB ID: 3WBL), pyrazolo-pyrimidines with hydrophobic substituents (e.g., methyl groups) showed enhanced interactions with Leu83 and Asp86 residues, improving inhibitory potency . Similarly, derivatives targeting FGFR kinases were optimized by analyzing hydrogen bonds with gatekeeper residues (e.g., Lys508 in FGFR1) .
Q. How do structural modifications influence the biological activity of pyrazolo-pyrimidine derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Substitution at Position 3 : Carboxylic acid groups enhance solubility and enable salt formation for nanoparticle formulations (e.g., stearic acid-based SLNs for EGFR-TK inhibition) .
- Position 6 Modifications : Aryl groups (e.g., 4-pyridinyl) improve selectivity for phosphoinositide 3-kinase (PI3K) inhibition by forming π-π interactions with Phe930 in the ATP-binding pocket .
- N-Methylation : Reduces metabolic degradation, as seen in SKLB816, a cyclin-dependent kinase inhibitor with improved pharmacokinetics .
Q. What strategies address contradictions in synthetic yields reported across studies?
- Methodological Answer : Discrepancies arise from catalyst choice and reaction conditions. For example:
- Traditional Catalysts : HCl/acetic acid systems yield 47–60% over 2–5 hours but generate toxic byproducts .
- Green Catalysts : Preyssler nanoparticles achieve 85–92% yields under milder conditions (room temperature, 1 hour), attributed to their high acidity and recyclability .
- Resolution : Comparative kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (e.g., DFT calculations) can identify optimal pathways .
Q. How are pyrazolo-pyrimidine derivatives formulated for enhanced drug delivery?
- Methodological Answer : Solid Lipid Nanoparticles (SLNs) using stearic acid or glyceryl monostearate are prepared via solvent emulsification-evaporation. SLNs loaded with 1H-pyrazolo[3,4-d]pyrimidine derivatives showed sustained release (80% over 24 hours) and improved cytotoxicity (IC₅₀ = 2.1 μM vs. 5.3 μM for free drug) in EGFR-TK inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
